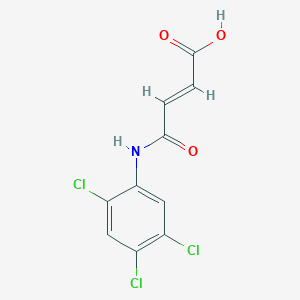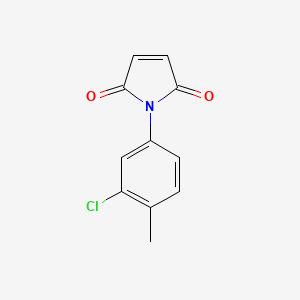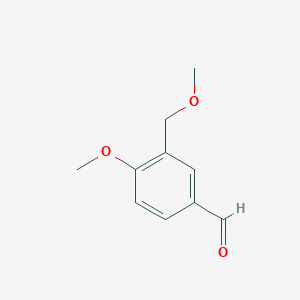
N,2-Diphenylacetamide
Descripción general
Descripción
N,2-Diphenylacetamide is a chemical compound with the molecular formula C14H13NO . It has an average mass of 211.259 Da and a monoisotopic mass of 211.099716 Da . It is also known by other names such as Benzeneacetamide, N-phenyl-, and 2-PHENYLACETANILIDE .
Molecular Structure Analysis
The molecular structure of N,2-Diphenylacetamide consists of a central carbon atom bonded to a nitrogen atom and two phenyl groups . The nitrogen atom is also bonded to a hydrogen atom, forming an amide group .Chemical Reactions Analysis
N,2-Diphenylacetamide has been used in the formation of palladium (ii) complexes, which have been shown to be efficient catalysts for Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
N,2-Diphenylacetamide is a white to off-white solid .Aplicaciones Científicas De Investigación
Material Science: Synthesis of Nanoparticles
N,2-Diphenylacetamide: has been utilized in the synthesis of nanoparticles, particularly in the formation of palladium-based nanostructures. These nanoparticles have shown potential as catalysts for various chemical reactions, including C–C and C–O coupling . The ability to control the size and shape of these nanoparticles is crucial for their catalytic efficiency and selectivity.
Chemical Synthesis: Intermediate for Organic Compounds
In organic synthesis, N,2-Diphenylacetamide serves as an intermediate for the preparation of various organic compounds. Its reactivity allows for the formation of thio/selenoethers when treated with sodium sulfide or sodium selenide . These compounds can further react to form complex structures, showcasing the versatility of N,2-Diphenylacetamide in synthetic chemistry.
Analytical Chemistry: Chromatographic Studies
The compound’s unique properties make it suitable for chromatographic studies, where it can be used to understand the behavior of similar organic compounds during separation processes. This application is essential for the purification of chemicals and the analysis of complex mixtures .
Herbicide Research: Weed Control
N,2-Diphenylacetamide: derivatives, such as diphenamid, have been studied for their herbicidal effects. Research indicates that these compounds can inhibit the growth of certain plant species, making them valuable for weed control in agricultural settings . Understanding the mode of action and selectivity of these herbicides can lead to the development of more effective and environmentally friendly weed management strategies.
Safety And Hazards
Propiedades
IUPAC Name |
N,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIASPTMDEDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280002 | |
| Record name | N,2-Diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Diphenylacetamide | |
CAS RN |
621-06-7 | |
| Record name | 621-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2-Diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-Diphenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the characteristic fragment ions observed in the Collision-Induced Dissociation (CID) of deprotonated N,2-Diphenylacetamide derivatives?
A1: Deprotonated N,2-Diphenylacetamides primarily generate four types of ions during CID: * Benzyl anion* Aniline anion* Phenyl-ethenone anion* Isocyanato-benzene anion
Q2: What is the proposed mechanism for the formation of phenyl-ethenone anion and isocyanato-benzene anion during CID of deprotonated N,2-Diphenylacetamides?
A2: While benzyl and aniline anions are generated through direct decomposition, the formation of phenyl-ethenone and isocyanato-benzene anions is more complex. Research suggests these ions are produced via an ion-neutral complex mechanism involving proton transfer []. This mechanism was supported by:
- Deuterium-labeling experiments: Isotopic labeling studies helped track the movement of protons during fragmentation, confirming the proposed proton transfer pathway [].
- Theoretical calculations: Density Functional Theory (DFT) calculations showed that the formation of these ions through the ion-neutral complex is energetically favorable [, ].
- Substituent effects: The relative intensities of phenyl-ethenone and isocyanato-benzene anions correlate with the electronic properties (Hammett substituent constants) of substituents on the aromatic rings, further supporting the proposed mechanism involving charge distribution and rearrangement within the ion-neutral complex [, ].
Q3: What is unique about the fragmentation of deprotonated N,2-Diphenylacetamide derivatives containing a nitro group (NO2) at the para position of the phenyl ring?
A3: When a nitro group is present at the para position of the phenyl ring in specific derivatives (R1 ≠ NO2 and R2 = NO2), a unique fragmentation pathway leads to the formation of a radical anion. Specifically, the 4-nitrophenyl isocyanate radical anion becomes the dominant product ion []. This observation contradicts the typical "even-electron rule" in mass spectrometry, where even-electron ions usually fragment to produce other even-electron ions.
Q4: How is the formation of the 4-nitrophenyl isocyanate radical anion explained mechanistically?
A4: Research suggests that the radical anion forms through a single electron transfer (SET) reaction within an ion-neutral complex. This complex, composed of a benzyl anion and 4-nitrophenyl isocyanate, arises from the initial heterolytic cleavage of the benzylic CH2—CO bond in the deprotonated precursor ion []. The proposed mechanism is supported by:
- DFT calculations: These calculations demonstrate that the formation of the 4-nitrophenyl isocyanate radical anion is energetically more favorable compared to the benzyl anion, and the heterolytic cleavage of the CH2—CO bond requires significantly lower activation energy than its homolytic counterpart [].
- Literature evidence: The occurrence of gas-phase SET reactions between benzyl anions and nitroaromatic compounds like 3-nitrotoluene has been reported, lending credibility to the proposed SET mechanism in this context [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)






![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)



![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)